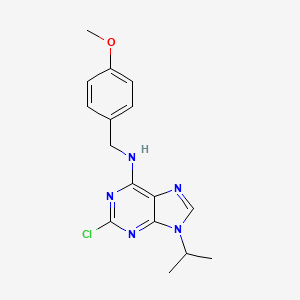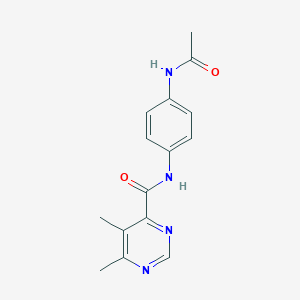
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as AMD3465, is a small molecule antagonist of the CXCR4 chemokine receptor. This molecule has been extensively studied for its potential applications in various scientific research fields, including immunology, oncology, and neurobiology.
Wirkmechanismus
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide acts as a small molecule antagonist of the CXCR4 chemokine receptor, which is involved in the regulation of various cellular processes, including cell migration, proliferation, and survival. By inhibiting the CXCR4 receptor, N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide blocks the signaling pathways that are involved in these processes, leading to the inhibition of cell migration, proliferation, and survival.
Biochemische Und Physiologische Effekte
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the migration and proliferation of various cell types, including T cells, dendritic cells, and cancer cells. In vivo studies have shown that it reduces the metastasis of cancer cells and enhances neurogenesis in the brain. However, the exact mechanisms underlying these effects are still not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target receptor. It is also relatively stable and can be stored for long periods of time. However, there are also some limitations to its use. It can be toxic at high concentrations, and its effects may be influenced by the presence of other chemokine receptors.
Zukünftige Richtungen
There are several future directions for the study of N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide. One direction is to investigate its potential applications in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to explore its potential as an anti-cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand its mechanisms of action and to optimize its pharmacological properties for clinical use.
Synthesemethoden
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the reaction of 4-acetamidophenylboronic acid with 5,6-dimethyl-2,4-dioxypyrimidine, followed by the addition of N,N-dimethylformamide dimethyl acetal and trifluoroacetic acid. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential applications in various scientific research fields. In immunology, it has been shown to inhibit the migration of T cells and dendritic cells, which could be useful in the treatment of autoimmune diseases. In oncology, N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the proliferation and migration of cancer cells, which could be useful in the development of anti-cancer therapies. In neurobiology, it has been shown to enhance neurogenesis and improve cognitive function, which could be useful in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-9-10(2)16-8-17-14(9)15(21)19-13-6-4-12(5-7-13)18-11(3)20/h4-8H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXZCAFZRPWWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

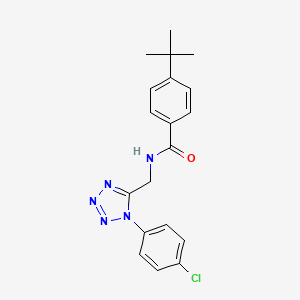
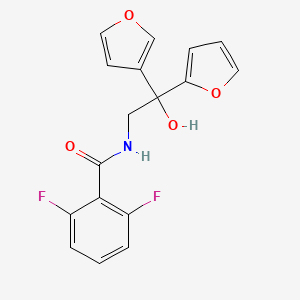
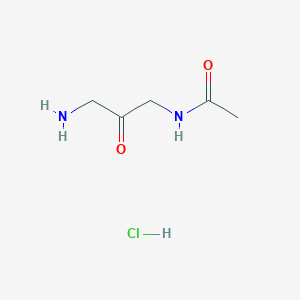
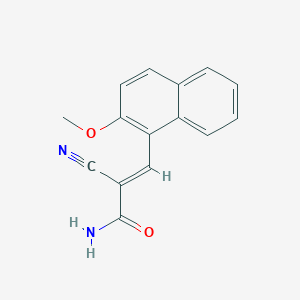
![N-(3-chloro-4-fluorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2834859.png)
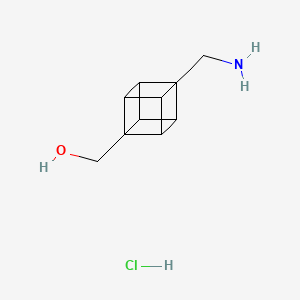
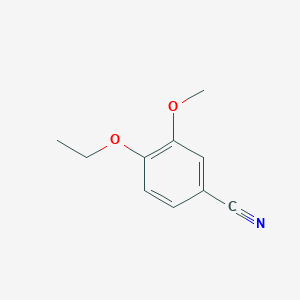
![(3S)-3-(2,6-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2834863.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2834864.png)
![2-(3,5-Dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2834865.png)
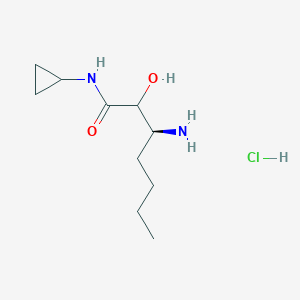
![(E)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2834867.png)
![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(4-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2834868.png)
